molecular formula C19H18N2O3 B5558629 2-[(3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl)oxy]acetamide

2-[(3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl)oxy]acetamide

Cat. No. B5558629
M. Wt: 322.4 g/mol
InChI Key: ZWUQKERTHHHZRF-UHFFFAOYSA-N
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Description

2-[(3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl)oxy]acetamide, also known as AM-1241, is a synthetic cannabinoid compound that has gained attention in scientific research due to its potential as a therapeutic agent. It is a selective agonist for the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in various physiological processes.

Scientific Research Applications

Antimicrobial Activities

Research on derivatives of indole compounds, including those structurally related to 2-[(3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl)oxy]acetamide, has shown promising antimicrobial activities. A study by Debnath and Ganguly (2015) synthesized a series of indolin-1-yl)-N-aryl acetamide derivatives, evaluating them for antibacterial and antifungal properties. Certain compounds demonstrated significant activity against pathogenic microorganisms, highlighting the potential of these derivatives in developing new antimicrobial agents Debnath & Ganguly, 2015.

Antioxidant Properties

Gopi and Dhanaraju (2020) focused on synthesizing novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives to evaluate their antioxidant activity. The compounds exhibited considerable activity, with some showing remarkable effectiveness at low concentrations, demonstrating the potential for new antioxidant agents development Gopi & Dhanaraju, 2020.

Molecular Docking and Antimicrobial Agents

Almutairi et al. (2018) synthesized and characterized several N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides, investigating their antimicrobial activity. This study utilized molecular docking to reveal the binding mode of active compounds to target proteins, contributing to the understanding of how these compounds exert their antimicrobial effects Almutairi et al., 2018.

Mechanism of Action

The mechanism of action of “2-[(3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl)oxy]acetamide” can be inferred from the mechanisms of action of similar indole derivatives . For example, some indole derivatives are known to inhibit tubulin polymerization .

Safety and Hazards

The safety and hazards associated with “2-[(3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl)oxy]acetamide” can be inferred from the safety and hazards associated with similar indole derivatives . For example, some indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Future Directions

The future directions for research on “2-[(3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl)oxy]acetamide” could include the development of new synthesis methods , the investigation of its biological activities , and the exploration of its potential therapeutic applications .

properties

IUPAC Name

2-(3-acetyl-2-methyl-1-phenylindol-5-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-12-19(13(2)22)16-10-15(24-11-18(20)23)8-9-17(16)21(12)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUQKERTHHHZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)OCC(=O)N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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